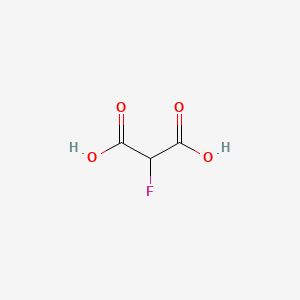

2-fluoropropanedioic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoropropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCXEDQEZDUMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274608 | |

| Record name | Fluoromalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-87-0 | |

| Record name | 2-Fluoropropanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoromalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropropanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluoromalonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4MX47N8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Fluoropropanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes to 2-fluoropropanedioic acid, a valuable fluorinated building block in pharmaceutical and agrochemical research. The primary focus is on the synthesis of its common precursor, diethyl 2-fluoromalonate, followed by its hydrolysis to the target acid. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways.

Synthetic Strategies for Diethyl 2-Fluoromalonate

The synthesis of this compound typically proceeds through the preparation of its diethyl ester, diethyl 2-fluoromalonate. Several effective methods for the synthesis of this key intermediate have been developed, including electrophilic fluorination, halogen exchange, and condensation reactions.

Electrophilic Fluorination of Malonate Enol Derivatives

The most direct approach to diethyl 2-fluoromalonate involves the replacement of the enolic hydrogen atom of diethyl malonate with fluorine using an electrophilic fluorinating agent.[1] This method has evolved with the development of various fluorinating reagents. A common modern reagent for this transformation is Selectfluor.

Halogen Exchange Reactions

An alternative and widely used strategy is the halogen exchange of diethyl chloromalonate, where the chlorine atom is substituted by fluorine using a suitable fluoride ion source.[1] This method is particularly noted for its scalability.[1] A Chinese patent describes a two-step process involving the chlorination of diethyl malonate followed by fluorination using hydrogen fluoride.[2]

Condensation of Fluoroacetic Acid Derivatives

Another synthetic route involves the condensation of fluoroacetic acid derivatives with an appropriate reagent. For instance, the sodium enolate of ethyl fluoroacetate can react with ethyl chloroformate to yield diethyl 2-fluoromalonate, although early procedures reported low yields.[1]

Quantitative Data Summary

The following table summarizes quantitative data for various synthetic methods for diethyl 2-fluoromalonate, providing a basis for comparison of their efficiencies.

| Method | Starting Material(s) | Reagents | Solvent | Temperature | Time | Yield/Conversion | Reference |

| Halogen Exchange | Diethyl chloromalonate, 1,5-diazabicyclo[4.3.0]non-5-ene, HF | - | - | 80 °C | 12 h | 83% Yield | [2] |

| Halogen Exchange | Diethyl chloromalonate, Triethylamine, Triethylamine·3HF | - | - | - | - | 82% Yield | [1] |

| Halogen Exchange | Diethyl chloromalonate, DBN·HF complex | - | - | - | - | 91% Conversion | [1] |

| Electrophilic Fluorination | Diethyl phenylmalonate, Sodium hydride, N-fluoro-N-neopentyl-n-butylsulfonamide | Tetrahydrofuran, Toluene | Room Temperature | 30 min | - | [3] | |

| Condensation | Sodium enolate of ethyl fluoroacetate, Ethyl chloroformate | - | - | - | - | 21% Yield | [1] |

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic routes to diethyl 2-fluoromalonate and its subsequent hydrolysis.

Synthesis of Diethyl 2-Fluoromalonate via Halogen Exchange

Procedure:

-

In a 100 mL three-necked flask, add 24.8 g (0.2 mol) of 1,5-diazabicyclo[4.3.0]non-5-ene and 11.5 g of hydrogen fluoride.

-

Stir the mixture and then add 15.7 g (0.1 mol) of diethyl chloromalonate.

-

Heat the reaction mixture to 80 °C and maintain for 12 hours.

-

After the reaction is complete, hydrolyze the mixture.

-

Extract the product and dry the organic layer over sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the final product.[2]

Synthesis of Diethyl 2-Fluoro-2-phenylmalonate via Electrophilic Fluorination

Procedure:

-

Dissolve diethyl phenylmalonate (708 mg, 3 mmol) in anhydrous tetrahydrofuran (5 mL) under a nitrogen atmosphere.

-

Add sodium hydride (144 mg of a 60% dispersion in oil, 3.6 mmol) and stir until hydrogen evolution ceases (approximately 15 minutes).

-

Dilute the solution with anhydrous toluene (10 mL) and add it dropwise to a solution of N-fluoro-N-neopentyl-n-butylsulfonamide (675 mg, 3 mmol) in anhydrous toluene (5 mL).

-

Stir the mixture at room temperature under nitrogen for 30 minutes.

-

Dilute the reaction mixture with ether (100 mL) and wash sequentially with 1N aqueous oxalic acid (30 mL), 10% aqueous potassium bicarbonate (30 mL), and saturated aqueous sodium chloride (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution, remove the solvent under reduced pressure, and purify the residue by flash column chromatography (silica, 1:1 methylene chloride-hexane) to yield diethyl 2-fluoro-2-phenylmalonate.[3]

Hydrolysis of Diethyl 2-Fluoromalonate to this compound

The hydrolysis of diethyl 2-fluoromalonate to the corresponding diacid can be challenging. While simple heating in aqueous acidic media can achieve hydrolysis of one of the ester groups, vigorous conditions may lead to decarboxylation, yielding 2-fluoroacetic acid derivatives.[1][4] One study on a similar compound, diethyl 2-(perfluorophenyl)malonate, found that hydrolysis under both acidic and basic conditions was difficult and often resulted in decomposition to the corresponding acetic acid derivative.[4]

A general approach for the hydrolysis of malonic esters involves heating with a dilute mineral acid, followed by concentration under vacuum.[5] However, for the fluoro-substituted analogue, careful control of conditions is crucial to avoid decarboxylation.

General Hydrolysis Procedure (to be optimized):

-

Heat a mixture of diethyl 2-fluoromalonate with a dilute aqueous acid (e.g., sulfuric acid or hydrochloric acid).

-

Monitor the reaction progress carefully to favor the formation of the diacid over the decarboxylated product.

-

Upon completion, decolorize the hot solution with activated charcoal and filter.

-

Concentrate the filtrate under vacuum at a temperature below 70 °C to crystallize the this compound.

Reaction Pathway Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Halogen Exchange Synthesis of Diethyl 2-Fluoromalonate.

Caption: Electrophilic Fluorination of Diethyl Malonate.

Caption: Hydrolysis to this compound.

References

2-fluoromalonic acid synthesis protocols

An In-depth Technical Guide to the Synthesis of 2-Fluoromalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-fluoromalonic acid and its dialkyl esters, which are valuable building blocks in the synthesis of fluorinated organic molecules for pharmaceutical and agrochemical applications. The introduction of a fluorine atom into malonic acid derivatives significantly alters their chemical properties, offering unique opportunities for molecular design.[1] This document details key experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic pathways for enhanced understanding.

Core Synthetic Strategies

The synthesis of 2-fluoromalonic acid derivatives can be broadly categorized into three main approaches: electrophilic fluorination of malonate precursors, halogen exchange reactions, and methods starting from fluoroacetic acid derivatives. A less common but notable method is electrochemical fluorination.

Electrophilic Fluorination of Malonate Derivatives

The most direct route to 2-fluoromalonate esters involves the reaction of a malonate enol or enolate with an electrophilic fluorinating agent.[2] This strategy has evolved with the development of safer and more selective fluorinating reagents.

Early Methods and Elemental Fluorine:

Initial syntheses utilized highly reactive and hazardous reagents like perchloryl fluoride (FClO₃) and elemental fluorine (F₂).[2] While direct fluorination with F₂ gas can be effective, it often leads to a mixture of mono- and difluorinated products.[2] However, selectivity can be improved by using a catalytic amount of copper nitrate.[2][3]

Modern Electrophilic Fluorinating Agents:

The advent of N-F class reagents has made electrophilic fluorination safer and more practical. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are now commonly used for the synthesis of 2-fluoromalonate esters.[2]

Experimental Protocol: Electrophilic Fluorination using a Generic N-F Reagent

A general procedure for the electrophilic fluorination of a substituted diethyl malonate is as follows:

-

Enolate Formation: Diethyl phenylmalonate (3 mmol) is dissolved in anhydrous tetrahydrofuran (5 mL) under a nitrogen atmosphere. Sodium hydride (3.6 mmol, 60% dispersion in oil) is added, and the mixture is stirred until the evolution of hydrogen gas ceases (approximately 15 minutes).[4]

-

Fluorination: The resulting solution is diluted with anhydrous toluene (10 mL) and added dropwise to a solution of an N-fluoro reagent (e.g., N-fluoro-N-neopentyl-n-butylsulfonamide, 3 mmol) in anhydrous toluene (5 mL). The reaction mixture is stirred at room temperature under nitrogen.[4]

-

Workup and Purification: After 30 minutes, the reaction is quenched by diluting with diethyl ether (100 mL) and washing sequentially with 1N aqueous oxalic acid (30 mL), 10% aqueous potassium bicarbonate (30 mL), and saturated aqueous sodium chloride (30 mL). The organic layer is then dried over anhydrous magnesium sulfate.[4]

-

Isolation: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the desired diethyl 2-fluoro-2-phenylmalonate.[4]

Halogen Exchange (Halex) Reactions

An alternative approach to 2-fluoromalonate esters is through a halogen exchange reaction, typically involving the displacement of a chloride or bromide from a 2-halomalonate ester with a fluoride ion.[2] This method is particularly attractive for large-scale synthesis due to the availability of starting materials.

Experimental Protocol: Halogen Exchange for Diethyl 2-Fluoromalonate

The following protocol is based on a patented industrial process:

-

Reaction Setup: In a 100 mL three-necked flask, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.2 mol) and hydrogen fluoride (11.5 g) are combined and stirred.[5]

-

Addition of Starting Material: Diethyl chloromalonate (0.1 mol) is then added to the mixture.[5]

-

Reaction Conditions: The reaction mixture is heated to 80°C and maintained for 12 hours.[5]

-

Workup and Isolation: After the reaction is complete, it is cooled and then hydrolyzed. The product is extracted and the organic layer is dried over sodium sulfate. The solvent is removed under reduced pressure to yield the diethyl 2-fluoromalonate product.[5]

Synthesis from Fluoroacetic Acid Derivatives

This less common method involves building the malonate backbone from a fluoroacetic acid precursor. For example, the sodium enolate of ethyl fluoroacetate can be reacted with ethyl chloroformate, although this has been reported to give low yields.[2] A modified procedure involves the formation of an ylid from ethyl bromofluoroacetate and tributylphosphine, which is then acylated with ethyl chloroformate.[2]

Quantitative Data Summary

The following tables summarize the yields for various synthetic protocols for 2-fluoromalonic acid esters.

Table 1: Electrophilic Fluorination of Diethyl Malonate Derivatives

| Substrate | Fluorinating Agent | Base | Solvent | Yield (%) | Reference |

| Diethyl Phenylmalonate | N-fluoro-N-neopentyl-n-butylsulfonamide | NaH | THF/Toluene | Not specified, but successful | [4] |

| Diethyl Malonate | Elemental Fluorine (10% in N₂) | NaH | Acetonitrile | 37% (mono-), 23% (di-) | [2] |

| Diethyl Malonate | Elemental Fluorine (10% in N₂) / Cu(NO₃)₂·2.5H₂O | - | - | Near quantitative | [3] |

| Diethyl Methylmalonate | Elemental Fluorine (10% in N₂) | NaOEt | Acetonitrile | 60% | [6] |

| Diethyl Butylmalonate | Elemental Fluorine (10% in N₂) | NaH | Acetonitrile | 70% | [6] |

| Diethyl Nitromalonate | Elemental Fluorine (10% in N₂) | NaOEt | Acetonitrile | 85% | [6] |

| Diethyl Malonate | Iodosylbenzene / Et₃N·5HF | - | 1,2-dichloroethane | 85% | [7] |

Table 2: Halogen Exchange Reactions for Diethyl 2-Fluoromalonate

| Starting Material | Fluoride Source | Base/Catalyst | Temperature (°C) | Yield (%) | Reference |

| Diethyl Chloromalonate | DBN·HF complex | DBN | 80 | 83% | [5] |

| Diethyl Chloromalonate | Triethylamine·3HF | Triethylamine | Not specified | 82% | [2] |

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic strategies for producing 2-fluoromalonic acid esters.

Caption: Electrophilic fluorination of diethyl malonate.

Caption: Halogen exchange synthesis of diethyl 2-fluoromalonate.

Caption: Synthesis from a fluoroacetic acid derivative.

Hydrolysis to 2-Fluoromalonic Acid

The final step to obtain 2-fluoromalonic acid involves the hydrolysis of the corresponding dialkyl ester. This can be achieved under acidic conditions, for instance, by heating in an aqueous acidic medium.[2] It is important to note that harsh hydrolysis conditions can sometimes lead to decarboxylation, yielding 2-fluoroacetic acid derivatives.[8]

This guide provides a foundational understanding of the synthesis of 2-fluoromalonic acid and its esters. Researchers should consult the primary literature for specific details and safety precautions associated with each protocol. The choice of synthetic route will depend on factors such as the availability of starting materials, required scale, and the desired substitution pattern on the malonate.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]

- 6. WO1997000848A1 - A process for the preparation of esters - Google Patents [patents.google.com]

- 7. Diethyl fluoromalonate synthesis - chemicalbook [chemicalbook.com]

- 8. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

An In-depth Technical Guide to the Chemical Properties of 2-Fluoropropanedioic Acid for Researchers and Drug Development Professionals

Introduction

2-Fluoropropanedioic acid, also known as 2-fluoromalonic acid, is a fluorinated derivative of malonic acid. The introduction of a fluorine atom onto the alpha-carbon of the dicarboxylic acid significantly influences its chemical properties, making it a valuable building block in medicinal chemistry and drug discovery. The high electronegativity of fluorine can alter the acidity, lipophilicity, and metabolic stability of molecules, offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while computed data is available, experimental values for key physical properties such as melting and boiling points are not readily found in the literature, likely due to the compound's reactivity and tendency to decarboxylate at elevated temperatures.

| Property | Value | Source |

| Molecular Formula | C₃H₃FO₄ | PubChem[4] |

| Molecular Weight | 122.05 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 473-87-0 | PubChem[4] |

| Computed LogP | -0.155 | Supplier Data[5] |

| Hydrogen Bond Donors | 2 | Supplier Data[5] |

| Hydrogen Bond Acceptors | 4 | Supplier Data[5] |

| Purity | ≥97% (commercially available) | Supplier Data[5] |

Reactivity and Handling

As a derivative of malonic acid, this compound is expected to undergo decarboxylation upon heating, although the presence of the fluorine atom may influence the reaction conditions required. The carboxylic acid groups exhibit typical reactivity, allowing for the formation of esters, amides, and other derivatives.

Hazard Information: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Diethyl 2-Fluoromalonate

1. Alkaline Hydrolysis (Adapted Protocol):

-

Materials: Diethyl 2-fluoromalonate, sodium hydroxide (NaOH) or potassium hydroxide (KOH), water, diethyl ether (or other suitable organic solvent for extraction), hydrochloric acid (HCl).

-

Procedure:

-

Dissolve diethyl 2-fluoromalonate in a suitable solvent mixture, such as water and a co-solvent like ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a stoichiometric excess (typically 2.2 to 2.5 equivalents) of NaOH or KOH, either as a solid or an aqueous solution.

-

Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If a co-solvent was used, remove it under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 1-2 with concentrated HCl while cooling in an ice bath.

-

Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

2. Acid-Catalyzed Hydrolysis:

Heating 2-fluoromalonate esters in an aqueous acidic medium can also achieve hydrolysis to form the corresponding α-fluorocarboxylic acid derivatives.[1]

-

Materials: Diethyl 2-fluoromalonate, concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), water.

-

Procedure:

-

Combine diethyl 2-fluoromalonate with an excess of aqueous acid (e.g., 6M HCl) in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux, monitoring the reaction's progress.

-

Upon completion, cool the mixture and extract the product with an organic solvent.

-

Purify the product as described in the purification protocol below.

-

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical: the compound should be highly soluble at an elevated temperature and sparingly soluble at room temperature.

-

General Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of water and an organic solvent like acetone or ethanol).

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton spectrum would be expected to show a doublet for the proton on the alpha-carbon due to coupling with the adjacent fluorine atom. The acidic protons of the carboxyl groups may appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon spectrum will show signals for the carboxyl carbons and the alpha-carbon. The signal for the alpha-carbon will appear as a doublet due to one-bond coupling with the fluorine atom.

-

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[6][7] For this compound, a single resonance would be expected, which would be split into a doublet by the adjacent proton. Proton decoupling would simplify this to a singlet. The chemical shift will be characteristic of a fluorine atom attached to a carbon bearing two carbonyl groups.

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) would be suitable for this polar molecule. The mass spectrum of the parent malonic acid shows characteristic fragmentation patterns, and similar behavior would be expected for its fluorinated analog.[8]

Role in Drug Development and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, its importance in drug discovery lies in its role as a versatile fluorinated building block.[2][3] The incorporation of fluorine into drug candidates can significantly enhance their biological properties.[9]

Versatile Synthetic Intermediate: 2-Fluoromalonate esters are used in a variety of chemical transformations to introduce the fluorinated moiety into more complex molecules. These reactions include:

-

Alkylation and Acylation: To form new carbon-carbon bonds.[1]

-

Michael Additions: For the formation of carbon-carbon bonds in a conjugate fashion.[1]

-

Heterocycle Formation: As a precursor for the synthesis of fluorinated heterocyclic compounds, which are prevalent in many pharmaceuticals.[1][10] For example, dimethyl 2-fluoromalonate has been used in the large-scale synthesis of 3-fluoroquinoline derivatives, which are precursors to novel antibacterial drug candidates.[1]

Enzyme Inhibition: The introduction of fluorine can lead to the development of potent enzyme inhibitors. Fluorinated analogs of substrates can act as competitive or mechanism-based inhibitors.[9][11][12][13] The strong electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, leading to tighter binding to an enzyme's active site or participation in an inactivation mechanism.

Biocatalysis: this compound serves as a substrate in biocatalytic processes. For instance, it has been used as a starting material in the engineered biosynthesis of 2-fluoro-3-hydroxypropionic acid, demonstrating its utility in creating novel fluorinated compounds through enzymatic pathways.[14]

Visualizations

Below are diagrams illustrating key workflows related to this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Biocatalytic conversion of 2-fluoromalonic acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C3H3FO4 | CID 18365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. biophysics.org [biophysics.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Propanedioic acid [webbook.nist.gov]

- 9. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoropropanedioic Acid (CAS 473-87-0): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropanedioic acid, also commonly known as 2-fluoromalonic acid, is a fluorinated derivative of malonic acid with the CAS number 473-87-0. The introduction of a fluorine atom onto the alpha-carbon of the dicarboxylic acid backbone significantly influences its physicochemical properties and reactivity. This makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This technical guide provides a summary of the available physicochemical data, synthesis methodologies, and known biological roles of this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 473-87-0 | [4][8] |

| Molecular Formula | C₃H₃FO₄ | [4] |

| Molecular Weight | 122.05 g/mol | [4] |

| Appearance | White to Off-White Solid | - |

| LogP (calculated) | -0.155 | [8] |

| Solubility | Slightly soluble in DMSO and Methanol | - |

| pKa | Data not available. Expected to be a stronger acid than malonic acid. |

Synthesis of this compound

The primary route to this compound is through the hydrolysis of its diethyl ester, diethyl 2-fluoromalonate. The synthesis of the diethyl ester precursor is well-established and can be achieved through several methods, including direct fluorination of diethyl malonate or halogen exchange reactions.[9][10]

A significant challenge in the synthesis of this compound is the propensity for decarboxylation under harsh hydrolysis conditions, which can lead to the formation of 2-fluoropropionic acid as a byproduct.[4][11][12] Therefore, mild reaction conditions are essential.

Experimental Protocol: Hydrolysis of Diethyl 2-Fluoromalonate (Conceptual)

While a specific, detailed protocol for the hydrolysis of diethyl 2-fluoromalonate to this compound is not extensively detailed in the available literature, a general approach using lithium hydroxide is suggested.[13] A conceptual protocol is outlined below, which would require optimization.

Materials:

-

Diethyl 2-fluoromalonate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Water (H₂O)

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve diethyl 2-fluoromalonate in a suitable solvent such as ethanol or THF.

-

Saponification: Add an aqueous solution of lithium hydroxide monohydrate (typically 2-3 equivalents) to the flask.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) to determine the point of complete consumption of the starting material and to minimize the formation of decarboxylated byproducts.

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution to a low pH (e.g., pH < 2) by the slow addition of aqueous HCl.

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. Further purification may be achieved by recrystallization.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Applications

This compound serves as a valuable precursor in the synthesis of more complex, biologically active molecules. The fluorine atom can impart unique properties to the target molecule, a strategy widely used in drug discovery.[2][3][6][14]

Use in Biocatalysis

A notable application of this compound is as a substrate in engineered biocatalytic systems. For instance, it has been used as the starting material for the synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) in E. coli.[13] This biotransformation is part of a synthetic pathway designed to produce fluorinated platform chemicals.

Experimental Protocol: Whole-Cell Biocatalytic Synthesis of 2-Fluoro-3-Hydroxypropionic Acid

The following protocol is adapted from the literature for the bioconversion of 2-fluoromalonic acid (2-FMA).[13]

Materials:

-

Engineered E. coli strain expressing the necessary enzymes (methylmalonyl CoA synthase and methylmalonyl CoA reductase).

-

M9 minimal medium.

-

Glucose.

-

Magnesium sulfate (MgSO₄).

-

2-Fluoromalonic acid (2-FMA).

Procedure:

-

Cell Culture: Grow the engineered E. coli strain in a suitable rich medium (e.g., LB) to a desired cell density.

-

Induction: Induce the expression of the recombinant enzymes according to the specific requirements of the expression system (e.g., addition of IPTG).

-

Biocatalysis:

-

Harvest the cells by centrifugation and resuspend them in M9 buffer (pH 7.0) to a final optical density at 600 nm (OD₆₀₀) of 30.

-

To the cell suspension, add 2-FMA to a final concentration of 4 mM, glucose to 8%, and MgSO₄ to 10 mM.

-

-

Incubation: Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24 hours.

-

Analysis: Monitor the production of 2-fluoro-3-hydroxypropionic acid using analytical techniques such as HPLC-MS.

Caption: Biocatalytic conversion of 2-fluoromalonic acid.

Mechanism of Action and Enzyme Inhibition

Currently, there is a lack of specific data in the public domain detailing the direct biological activity or mechanism of action of this compound as an enzyme inhibitor. While fluorinated analogues of metabolic intermediates are known to act as enzyme inhibitors (e.g., fluoroacetate is a precursor to an aconitase inhibitor), no such role has been definitively established for this compound.[1][14][15] Further research is required to elucidate any direct interactions with biological targets and its potential role in modulating signaling pathways.

Conclusion

This compound is a fluorinated dicarboxylic acid with significant potential as a building block in synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. While methods for the synthesis of its precursors are established, the synthesis of the diacid itself requires careful control to avoid decarboxylation. Its application as a substrate in biocatalytic systems highlights its utility in the growing field of synthetic biology. However, a significant gap exists in the understanding of its direct biological activities and mechanism of action. Future research in these areas would be invaluable to fully realize the potential of this compound in drug discovery and development.

References

- 1. quora.com [quora.com]

- 2. rroij.com [rroij.com]

- 3. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 14. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Reactivity of 2-Fluoropropanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoropropanedioic acid, also known as fluoromalonic acid, is a fluorinated organic compound with significant potential in medicinal chemistry and drug development. The introduction of a fluorine atom to the malonic acid backbone imparts unique physicochemical properties that can influence its stability, reactivity, and biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its stability under various conditions and its reactivity profile, particularly in reactions relevant to pharmaceutical synthesis. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of key chemical transformations and potential metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, computational predictions provide valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₃H₃FO₄ | - |

| Molecular Weight | 122.05 g/mol | - |

| Appearance | Solid (predicted) | - |

| pKa₁ (predicted) | ~1.5 - 2.5 | Estimation based on substituted malonic acids |

| pKa₂ (predicted) | ~4.5 - 5.5 | Estimation based on substituted malonic acids |

| LogP (predicted) | -0.5 to 0.5 | Computational prediction |

Stability

The stability of this compound is a critical consideration for its synthesis, storage, and application. The presence of the electronegative fluorine atom influences its thermal stability and susceptibility to hydrolysis.

Thermal Stability and Decomposition

Malonic acid and its substituted derivatives are known to undergo thermal decarboxylation. This process is often facilitated by heat and can occur in the solid state or in solution. For substituted malonic anhydrides, decomposition to ketoketenes can occur upon heating[1]. The thermolysis of malonic acid in aqueous solution at 95°C has been shown to produce acetic acid and carbon dioxide[2].

It is highly probable that this compound also undergoes thermal decarboxylation upon heating, likely at a lower temperature than malonic acid itself due to the electron-withdrawing nature of the fluorine atom, which can stabilize the transition state of the decarboxylation reaction. The primary decomposition products are expected to be 2-fluoroacetic acid and carbon dioxide.

dot

Hydrolytic Stability

The hydrolysis of this compound itself has not been extensively studied. However, research on the hydrolysis of its diethyl ester, diethyl 2-fluoromalonate, provides indirect evidence of the acid's stability. The hydrolysis of diethyl 2-(perfluorophenyl)malonate has been shown to be challenging, and under vigorous acidic conditions, it leads to the decarboxylated product, 2-(perfluorophenyl)acetic acid, suggesting that the corresponding malonic acid is thermally unstable and prone to decarboxylation[3][4][5]. This suggests that the hydrolysis of diethyl 2-fluoromalonate to this compound may need to be conducted under mild conditions to avoid subsequent decarboxylation.

Reactivity

The reactivity of this compound is characterized by the interplay between the two carboxylic acid groups and the alpha-fluorine substituent.

Acidity and pKa

The pKa values of this compound have not been experimentally determined. However, based on the electron-withdrawing inductive effect of the fluorine atom, it is expected to be a stronger acid than malonic acid (pKa₁ = 2.83, pKa₂ = 5.69). The fluorine atom stabilizes the carboxylate anions formed upon deprotonation. By comparing with other halogen-substituted acetic acids, a linear correlation between the pKa and the electronegativity of the halogen is observed[6]. Based on this trend, the pKa₁ of this compound is estimated to be in the range of 1.5 to 2.5, and the pKa₂ is estimated to be in the range of 4.5 to 5.5.

Decarboxylation

As a substituted malonic acid, this compound is expected to undergo decarboxylation upon heating, as discussed in the thermal stability section. This reaction is a key feature of malonic acid chemistry and proceeds through a cyclic transition state to yield the corresponding carboxylic acid, in this case, 2-fluoroacetic acid[5]. The presence of the fluorine atom may influence the rate of this reaction.

dot

Reactivity in Drug Development

Fluorinated compounds are of significant interest in drug development due to the ability of fluorine to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This compound and its derivatives can serve as building blocks for the synthesis of more complex fluorinated molecules.

One potential area of application is in the study of metabolic pathways. For example, fluoromalonic acid semi-aldehyde has been identified as a metabolite in the catabolism of the anticancer drug 5-fluorouracil[7]. This suggests that this compound could be involved in or used to probe similar metabolic pathways.

dot

Furthermore, the structural motif of this compound can be incorporated into molecules designed as enzyme inhibitors. The fluorine atom can enhance binding to the active site of an enzyme and increase metabolic stability[8][9].

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the hydrolysis of its diethyl ester, diethyl 2-fluoromalonate.

dot

Experimental Protocol: Hydrolysis of Diethyl 2-Fluoromalonate

-

Materials: Diethyl 2-fluoromalonate, lithium hydroxide (or a mild acid catalyst), water, diethyl ether, hydrochloric acid.

-

Procedure:

-

Dissolve diethyl 2-fluoromalonate in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or ethanol).

-

Add a stoichiometric amount of a mild base, such as lithium hydroxide, portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to minimize decarboxylation.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification can be achieved by recrystallization from a suitable solvent system.

-

Note: This is a general protocol and may require optimization based on the specific scale and desired purity.

Handling and Storage

This compound is expected to be a corrosive and toxic compound. Therefore, appropriate safety precautions must be taken during its handling and storage.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood[10][11].

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed[12].

-

Spill and Waste Disposal: In case of a spill, neutralize with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material. Dispose of waste in accordance with local regulations for hazardous chemical waste.

Analytical Methods

Table 2: Analytical Methods for this compound

| Technique | Sample Preparation | Expected Observations |

| ¹H NMR | Dissolve in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). | A doublet for the proton at the C2 position due to coupling with the adjacent fluorine atom. Signals for the carboxylic acid protons. |

| ¹³C NMR | Dissolve in a suitable deuterated solvent. | A doublet for the C2 carbon due to coupling with the fluorine atom. Signals for the carboxyl carbons. |

| ¹⁹F NMR | Dissolve in a suitable solvent. | A doublet of triplets (or more complex multiplet) due to coupling with the C2 proton and potentially the carboxylic acid protons. The chemical shift will be characteristic of a fluorine atom attached to a sp³ carbon adjacent to carbonyl groups[13][14][15][16][17]. |

| Mass Spectrometry (MS) | Ionization using techniques like Electrospray Ionization (ESI). | The molecular ion peak [M-H]⁻ in negative ion mode. Fragmentation may involve the loss of CO₂ and HF[18][19][20][21][22]. |

| High-Performance Liquid Chromatography (HPLC) | Dissolve in a suitable mobile phase. | Can be used for purification and quantification, often coupled with MS detection. |

Conclusion

This compound is a molecule with considerable potential for applications in drug discovery and development. Its stability and reactivity are significantly influenced by the presence of the alpha-fluorine atom. While direct experimental data for some of its properties are lacking, insights from related compounds provide a strong basis for understanding its chemical behavior. Further research to experimentally determine its pKa values, thermal decomposition profile, and reaction kinetics would be highly valuable for its broader application in synthetic and medicinal chemistry. The protocols and data presented in this guide offer a foundational resource for researchers working with this intriguing fluorinated building block.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. biophysics.org [biophysics.org]

- 17. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 18. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Fluoropropanedioic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-fluoropropanedioic acid (also known as 2-fluoromalonic acid). Due to a lack of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. The data herein is intended to serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The anticipated spectroscopic data for this compound are summarized in the following tables. These predictions are derived from typical values for the functional groups present in the molecule, including carboxylic acids and organofluorine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.0 - 13.0 | Singlet (broad) | - | 2 x -COOH |

| ~5.0 - 6.0 | Doublet | ²J_HF ≈ 40-60 | -CHF- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~165 - 175 | Doublet | ²J_CF ≈ 20-50 | 2 x -C OOH |

| ~85 - 95 | Doublet | ¹J_CF ≈ 160-250 | -C HF- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500 - 3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| 1690 - 1760 | Strong | C=O Stretch | Carboxylic Acid |

| 1210 - 1320 | Medium | C-O Stretch | Carboxylic Acid |

| 1000 - 1400 | Strong | C-F Stretch | Alkyl Fluoride |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 122.05 g/mol )

| m/z | Ion | Fragmentation Pathway |

| 122 | [M]⁺ | Molecular Ion |

| 104 | [M - H₂O]⁺ | Loss of Water |

| 78 | [M - CO₂]⁺ | Loss of Carbon Dioxide |

| 77 | [M - COOH]⁺ | Loss of Carboxyl Radical |

| 45 | [COOH]⁺ | Carboxyl Cation |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Employ a wider spectral width to encompass the full range of carbon chemical shifts.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

Ionization: Introduce the sample solution into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. For EI, the sample is vaporized and bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

-

Visualization of Spectroscopic-Structural Correlations

The following diagram illustrates the logical relationship between the predicted spectroscopic data and the molecular structure of this compound.

Caption: Predicted spectroscopic data for this compound.

An In-depth Technical Guide to 2-Fluoropropanedioic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropanedioic acid, also known as 2-fluoromalonic acid, is a fluorinated organic compound that has garnered interest as a versatile building block in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries. The introduction of a fluorine atom into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the discovery, history, synthesis, and known biological relevance of this compound.

Historical Context and Discovery

The journey to the synthesis and understanding of this compound is rooted in the broader history of organofluorine chemistry, which began in the 19th century. While early work focused on the isolation and characterization of simple fluorinated compounds, the mid-20th century saw significant advancements in fluorination methodologies, paving the way for the synthesis of more complex molecules.

The first synthesis of a derivative of this compound, specifically its diethyl ester, was reported in 1958. This was achieved through the electrophilic fluorination of diethyl malonate using perchloryl fluoride (FClO₃)[1]. This seminal work opened the door for further exploration of α-fluorinated dicarbonyl compounds. While a definitive "discovery" paper for this compound itself is not readily apparent in the surveyed literature, its existence and synthesis are predicated on the successful preparation of its more stable ester derivatives. The free acid is typically prepared by the hydrolysis of these esters.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. However, key properties can be summarized from available databases and comparison with related compounds.

| Property | Value | Source |

| Molecular Formula | C₃H₃FO₄ | PubChem[2] |

| Molecular Weight | 122.05 g/mol | PubChem[2] |

| CAS Number | 473-87-0 | PubChem[2] |

| Computed XLogP3 | -0.6 | PubChem[2] |

| Computed Topological Polar Surface Area | 74.6 Ų | PubChem[2] |

| Melting Point | Not explicitly reported. For comparison, 2-fluoromandelic acid melts at 114-116 °C. | ChemicalBook[3] |

| pKa | Not explicitly reported. For comparison, the predicted pKa of 2-fluoromandelic acid is 3.33. | ChemicalBook[3] |

| Solubility | Expected to be soluble in polar solvents like water and alcohols. | General chemical principles |

Synthesis of this compound and its Precursors

The primary route to this compound involves the synthesis of its dialkyl esters, followed by hydrolysis. Several methods have been developed for the synthesis of dialkyl 2-fluoromalonates.

Synthesis of Diethyl 2-Fluoromalonate

a) Electrophilic Fluorination: This is the most direct method and involves the reaction of a malonic ester with an electrophilic fluorinating agent.

References

Theoretical Insights into 2-Fluoropropanedioic Acid: A Technical Guide for Researchers

Introduction: 2-Fluoropropanedioic acid, also known as fluoromalonic acid, is a halogenated dicarboxylic acid with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom to the methylene bridge of malonic acid is expected to significantly alter its electronic properties, acidity, and conformational preferences, thereby influencing its reactivity and biological activity. This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its molecular structure, and thermodynamic properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the fundamental characteristics of this molecule.

Molecular Structure and Geometry

The molecular structure of this compound has been determined experimentally through X-ray crystallography. The key geometric parameters from this study are summarized in the table below, providing a valuable reference for computational models.

Data Presentation: Geometric Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1 - C2 | 1.52 | |

| C2 - C3 | 1.51 | |

| C2 - F | 1.41 | |

| C1 - O1 | 1.22 | |

| C1 - O2 | 1.30 | |

| C3 - O3 | 1.21 | |

| C3 - O4 | 1.31 | |

| O1 - C1 - O2 | ||

| O1 - C1 - C2 | ||

| O2 - C1 - C2 | ||

| C1 - C2 - C3 | ||

| C1 - C2 - F | ||

| C3 - C2 - F | ||

| O3 - C3 - O4 | ||

| O3 - C3 - C2 | ||

| O4 - C3 - C2 |

Note: The bond angles were not explicitly found in the available search results. The table structure is provided as a template.

Computed Properties

A summary of computed physicochemical properties for this compound is available from the PubChem database.[1] These values are derived from computational models and provide a theoretical estimation of the molecule's characteristics.

Data Presentation: Computed Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 122.05 g/mol | PubChem |

| XLogP3-AA | -0.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 122.001536 g/mol | PubChem |

| Monoisotopic Mass | 122.001536 g/mol | PubChem |

| Topological Polar Surface Area | 74.6 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 106 | PubChem |

Experimental Protocols: A Methodological Overview

Logical Relationship: Computational Chemistry Workflow

Caption: A typical workflow for computational analysis.

1. Initial Structure Generation: The initial 3D structure of this compound can be built using standard molecular modeling software.

2. Conformational Analysis:

-

A systematic conformational search is performed to identify all possible low-energy conformers. This is crucial as the rotation around the C-C single bonds can lead to different spatial arrangements of the carboxyl groups and the fluorine atom.

-

This search is typically carried out using a lower level of theory or molecular mechanics to efficiently scan the potential energy surface.

3. Geometry Optimization:

-

The identified low-energy conformers are then subjected to full geometry optimization using a more robust level of theory.

-

Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)) is commonly employed for this purpose. This level of theory generally provides a good balance between accuracy and computational cost for organic molecules.

4. Vibrational Frequency Calculations:

-

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.

-

These calculations serve two main purposes:

-

To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain the theoretical vibrational spectrum (IR and Raman), which can be compared with experimental data if available.

-

5. Calculation of Thermodynamic Properties:

-

The results from the frequency calculations are used to compute various thermodynamic properties, such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy, at a given temperature and pressure.

6. Analysis of Results:

-

The optimized geometries, relative energies of conformers, vibrational frequencies, and thermodynamic properties are then analyzed to understand the molecule's structure, stability, and reactivity.

Signaling Pathways and Experimental Workflows

While there are no specific signaling pathways directly involving this compound described in the theoretical literature, a logical workflow for its potential use as a precursor in biosynthesis can be conceptualized. For instance, its enzymatic conversion could be a key step in the synthesis of more complex fluorinated molecules.

Logical Relationship: Potential Biosynthetic Pathway

Caption: A hypothetical biosynthetic pathway.

This guide provides a foundational understanding of the theoretical aspects of this compound. Further dedicated computational and experimental studies are warranted to fully elucidate its properties and potential applications.

References

Unveiling the Solid-State Architecture of 2-Fluoropropanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-fluoropropanedioic acid, also known as fluoromalonic acid. The information presented herein is critical for understanding the solid-state properties of this compound, which can influence its stability, solubility, and bioavailability—key considerations in pharmaceutical development and materials science.

Crystallographic Data Summary

The crystal structure of this compound has been determined using single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for facile reference and comparison.

| Parameter | Value |

| Empirical Formula | C₃H₃FO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pnam |

| Unit Cell Dimensions | |

| a | 4.606(1) Å |

| b | 8.315(2) Å |

| c | 11.220(3) Å |

| Volume | 430.2 ų |

| Z (Molecules per unit cell) | 4 |

| Final R-index | 0.047 |

Molecular and Crystal Structure Analysis

The crystal structure of this compound reveals a planar molecular conformation, with the molecule possessing a plane of symmetry as implied by the space group Pnam.[1] The two carboxyl groups are oriented in a trans configuration with respect to the central C-C-C plane.

A notable feature of the crystal packing is the formation of infinite chains of molecules linked by hydrogen bonds between the carboxyl groups.[1] This is a common motif observed in the crystal structures of many dicarboxylic acids. The fluorine atom does not participate in the primary hydrogen bonding network that defines the chain structure.[1]

Selected Bond Lengths and Angles

The intramolecular geometry, including key bond lengths and angles, provides insight into the electronic distribution within the molecule.

| Bond/Angle | Length (Å) / Angle (°) |

| C-O (carboxyl) | 1.245 Å, 1.251 Å |

| C-C-O (carboxyl) | 116.7°, 116.9° |

The observed bond lengths in the carboxyl group and the C-C-O bond angles show some deviation from values typically observed in other carboxylic acids.[1]

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental stages:

Crystal Growth and Preparation

-

Synthesis and Purification: this compound was synthesized and purified.

-

Crystallization: Single crystals suitable for X-ray diffraction were obtained by sublimation in vacuo.[1]

-

Sample Mounting: Due to the highly hygroscopic nature of the crystals, a small, prismatic single crystal with dimensions of approximately 0.2 x 0.2 x 0.1 mm³ was sealed in a glass capillary tube to protect it from atmospheric moisture during data collection.[1]

X-ray Diffraction Data Collection and Structure Refinement

-

Data Collection: Three-dimensional X-ray intensity data were collected from the prepared single crystal.

-

Structure Solution and Refinement: The crystal structure was solved and refined using least-squares methods. The refinement converged to a final R-index of 0.047, indicating a good agreement between the observed and calculated structure factors.[1]

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound is illustrated in the diagram below.

References

Methodological & Application

Applications of 2-Fluoropropanedioic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-fluoropropanedioic acid and its derivatives, particularly diethyl 2-fluoromalonate, in organic synthesis. The unique properties conferred by the fluorine atom make these compounds valuable building blocks for the synthesis of a wide range of molecules, including fluorinated heterocycles, amino acids, and other compounds of interest in medicinal chemistry and materials science.

I. Biocatalytic Synthesis of 2-Fluoro-3-Hydroxypropionic Acid

A significant application of this compound (also known as 2-fluoromalonic acid, 2-FMA) is in the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP). This biotransformation offers an environmentally benign alternative to traditional chemical synthesis.[1][2]

Application Note:

The enzymatic conversion of 2-FMA to 2-F-3-HP is achieved through a whole-cell biocatalysis system using engineered E. coli. This process utilizes a synthetic pathway involving three key enzymes: methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and a malonate transmembrane protein (MadLM) to facilitate the uptake of 2-FMA into the cells.[1][2] The resulting product, 2-F-3-HP, is a valuable chiral building block for the synthesis of various fluorinated compounds, including polymers like poly(2-fluoro-3-hydroxypropionic acid) (FP3HP).[1][2]

Quantitative Data:

| Parameter | Value | Reference |

| Substrate | This compound (2-FMA) | [1] |

| Biocatalyst | Engineered E. coli expressing MatBrp, MCR, and MadLM | [1][2] |

| Product | 2-Fluoro-3-hydroxypropionic acid (2-F-3-HP) | [1] |

| Product Titer | 50.0 mg/L | [1] |

| Reaction Time | 24 hours | [2] |

Experimental Workflow:

References

Application Notes and Protocols: 2-Fluoromalonic Acid as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoromalonic acid and its corresponding diesters are increasingly recognized as powerful and versatile building blocks in modern organic synthesis and medicinal chemistry. The strategic introduction of a fluorine atom onto the malonate backbone imparts unique physicochemical properties to the resulting molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[1][2][3][4] This makes 2-fluoromalonic acid derivatives highly valuable synthons for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

These application notes provide a comprehensive overview of the synthetic utility of 2-fluoromalonic acid, detailing key reactions, experimental protocols, and applications in drug discovery.

Key Applications of 2-Fluoromalonic Acid Derivatives

2-Fluoromalonate esters serve as precursors to a wide array of complex fluorinated molecules. Their ability to undergo various chemical transformations allows for the construction of diverse molecular scaffolds.

1. Synthesis of Fluorinated Amino Acids: Derivatives of 2-fluoromalonic acid are instrumental in the synthesis of non-proteinogenic amino acids, which are of significant interest in drug design. A notable example is the synthesis of 4-fluoroglutamate and its derivatives. These compounds have shown potential as metabolic imaging agents for tumors and as enzyme inhibitors.[5][6] Specifically, 18F-labeled (2S,4R)-4-fluoroglutamine has been investigated for its use in Positron Emission Tomography (PET) to visualize glutamine metabolism in cancer cells.[1][5][6]

2. Construction of Fluorinated Heterocycles: Fluorinated heterocyclic compounds are prevalent in a large number of approved drugs.[1] 2-Fluoromalonate esters are valuable starting materials for the synthesis of various fluorinated heterocycles, including:

-

Fluoroquinolones: These are a class of broad-spectrum antibiotics. The synthesis often involves the reaction of a substituted aniline with a malonate derivative, followed by cyclization and subsequent modifications.[3][7][8]

-

Fluorotetrahydroquinolines: These structures can be synthesized in a two-step process from diethyl 2-fluoromalonate and ortho-nitrobenzyl bromide precursors.[9]

3. Asymmetric Synthesis: The prochiral nature of 2-fluoromalonate esters makes them excellent substrates for enantioselective reactions, allowing for the synthesis of chiral fluorinated molecules with high optical purity. Key asymmetric transformations include:

-

Enantioselective Michael Additions: Organocatalyzed Michael additions of 2-fluoromalonates to α,β-unsaturated aldehydes and ketones have been reported to proceed with high yields and enantioselectivities.[10]

-

Enantioselective Alkylations: Phase-transfer catalysis can be employed for the enantioselective alkylation of 2-fluoromalonate derivatives, leading to chiral products with a quaternary stereocenter.[11][12][13]

Experimental Protocols

The following are representative protocols for key reactions involving 2-fluoromalonate esters.

Protocol 1: Alkylation of Diethyl 2-Fluoromalonate

This protocol describes the general procedure for the C-alkylation of diethyl 2-fluoromalonate using an alkyl halide.

Materials:

-

Diethyl 2-fluoromalonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Alkyl halide (e.g., benzyl bromide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add diethyl 2-fluoromalonate (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This procedure typically affords the mono-alkylated product in good to excellent yields, depending on the reactivity of the alkyl halide. Note that dialkylation can be a competing side reaction.[12]

Experimental Workflow for Alkylation:

References

- 1. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Imaging of Glutamine in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Imaging of Glutamine in Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

Application Notes and Protocols for Enzymatic Synthesis Utilizing 2-Fluoropropanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropanedioic acid, also known as 2-fluoromalonic acid, is a valuable fluorinated building block in medicinal chemistry and drug development. The introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. While the direct enzymatic synthesis of this compound is not widely established, its application as a substrate in enzymatic and chemoenzymatic reactions is a burgeoning field. These biocatalytic methods offer high selectivity and milder reaction conditions compared to traditional chemical synthesis.

These application notes provide detailed protocols for the enzymatic utilization of this compound and its derivatives in the synthesis of more complex fluorinated molecules, which are of significant interest in the development of novel therapeutics.

Application 1: Biocatalytic Synthesis of 2-Fluoro-3-hydroxypropionic Acid

2-Fluoro-3-hydroxypropionic acid (2-F-3-HP) is a chiral building block that can be synthesized from 2-fluoromalonic acid (2-FMA) using a whole-cell biocatalytic system. This process leverages the co-expression of multiple enzymes in E. coli to convert 2-FMA into the desired product.[1][2][3]

Signaling Pathway and Logic